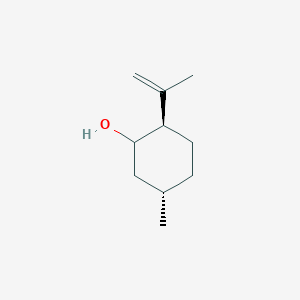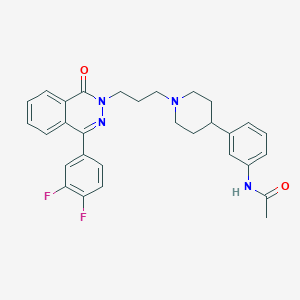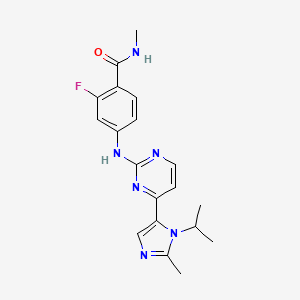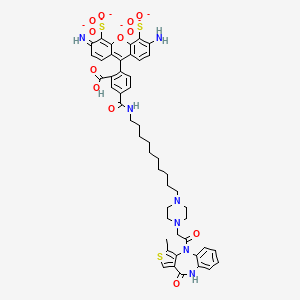![molecular formula C24H31N3O5S2 B10770711 N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “PMID23631440C29e” is a small molecular drug known for its potential therapeutic applications. It is also referred to by its synonyms GTPL8578 and BDBM50433865 . This compound has been investigated for its role in various diseases and conditions, making it a subject of interest in the scientific community.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “PMID23631440C29e” involves multiple steps, including the use of specific reagents and catalysts. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar small molecular drugs often involve:
Stepwise organic synthesis: This includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and reduction.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of “PMID23631440C29e” would likely involve large-scale chemical reactors, automated synthesis processes, and stringent quality control measures to ensure the purity and consistency of the compound. The exact methods would depend on the specific requirements of the compound and the production facility.
Analyse Des Réactions Chimiques
Types of Reactions
“PMID23631440C29e” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
“PMID23631440C29e” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of “PMID23631440C29e” involves its interaction with specific molecular targets and pathways. It is known to activate progelatinase A and play a role in pericellular collagenolysis . The compound’s effects are mediated through its binding to target proteins, leading to the modulation of various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to “PMID23631440C29e” include:
Matrix metalloproteinase inhibitors: These compounds share similar mechanisms of action and therapeutic applications.
Other small molecular drugs: Compounds with similar molecular weights and structural features.
Uniqueness
“PMID23631440C29e” is unique due to its specific molecular structure and the particular pathways it targets. Its ability to modulate progelatinase A and its role in collagenolysis distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C24H31N3O5S2 |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide |
InChI |
InChI=1S/C24H31N3O5S2/c1-18(28)25-15-7-3-6-10-24(29)27-16-22(23(33)17-27)26-34(30,31)21-13-11-20(12-14-21)32-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,22-23,26,33H,3,6-7,10,15-17H2,1H3,(H,25,28)/t22-,23-/m0/s1 |
Clé InChI |
MUWDEQLPHWVPPA-GOTSBHOMSA-N |
SMILES isomérique |
CC(=O)NCCCCCC(=O)N1C[C@@H]([C@H](C1)S)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
CC(=O)NCCCCCC(=O)N1CC(C(C1)S)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol](/img/structure/B10770631.png)
![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)
![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)
![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)

![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)


![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)


![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)

